4-bromo-1-(3-chlorobenzyl)-1H-pyrazole

Cross-Coupling Suzuki-Miyaura Reaction Dehalogenation

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole (CAS 957498-93-0) is a disubstituted N-benzylpyrazole derivative with molecular formula C₁₀H₈BrClN₂ and molecular weight 271.54 g/mol. The compound features a 4-bromo substituent on the pyrazole ring and a 3-chlorobenzyl group at the N1 position, a substitution pattern that confers distinct electronic, steric, and reactivity characteristics compared to its positional isomers and halogen-variant analogs.

Molecular Formula C10H8BrClN2
Molecular Weight 271.54g/mol
Cat. No. B502030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(3-chlorobenzyl)-1H-pyrazole
Molecular FormulaC10H8BrClN2
Molecular Weight271.54g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(C=N2)Br
InChIInChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6H2
InChIKeyYZUVWCLJRMCYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole (CAS 957498-93-0): Technical Specifications and Procurement-Relevant Baseline


4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole (CAS 957498-93-0) is a disubstituted N-benzylpyrazole derivative with molecular formula C₁₀H₈BrClN₂ and molecular weight 271.54 g/mol . The compound features a 4-bromo substituent on the pyrazole ring and a 3-chlorobenzyl group at the N1 position, a substitution pattern that confers distinct electronic, steric, and reactivity characteristics compared to its positional isomers and halogen-variant analogs [1]. Commercial availability typically ranges from 95% to 97% purity, with the 4-bromo group serving as a versatile synthetic handle for cross-coupling reactions while the 3-chlorobenzyl moiety provides increased lipophilicity relative to unsubstituted benzyl or phenyl analogs . This compound occupies a specific and non-interchangeable position within the pyrazole building block landscape, where even subtle changes in halogen type, halogen position, or benzyl substitution pattern can fundamentally alter synthetic utility, physicochemical properties, and downstream biological performance.

Why Generic Substitution Fails: Structural Determinants That Differentiate 4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole from In-Class Analogs


The assumption that pyrazole-based building blocks bearing halogen and benzyl substituents are functionally interchangeable is contradicted by multiple lines of structure-activity and structure-reactivity evidence. The specific combination of a 4-bromo substituent with a 3-chlorobenzyl N1 group produces a unique reactivity profile that cannot be replicated by the 4-chloro analog (insufficient reactivity toward oxidative addition), the 4-iodo analog (excessive propensity for dehalogenation side reactions), or positional isomers such as 4-bromo-1-(4-chlorobenzyl)-1H-pyrazole (altered steric environment and electronic distribution) [1][2]. Furthermore, the 4-bromo moiety provides an optimal balance between Suzuki-Miyaura coupling efficiency and chemoselectivity, whereas the 3-chloro substitution pattern on the benzyl ring influences lipophilicity and metabolic stability in ways distinct from 2-chloro or 4-chloro benzyl variants [2]. These structural features are not mere catalog variations; they represent critical decision points in synthetic route design, medicinal chemistry optimization, and procurement specification. The quantitative evidence presented below establishes why this specific compound—not its closest available analogs—should be prioritized when the research or manufacturing objective demands the precise balance of reactivity, physicochemical properties, and downstream functional performance inherent to this substitution pattern.

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole: Comparative Quantitative Evidence for Scientific Selection and Procurement Decisions


Suzuki-Miyaura Cross-Coupling Efficiency: Superior Performance of Bromo-Substituted Pyrazoles Versus Iodo Analogs

In a direct head-to-head comparison of halogenated aminopyrazoles under Suzuki-Miyaura cross-coupling conditions, bromo- and chloro-substituted derivatives demonstrated clear superiority over their iodo counterparts due to significantly reduced propensity for undesired dehalogenation side reactions [1]. The study explicitly states that 'Br and Cl derivatives were superior to iodopyrazoles, as a result of reduced propensity to dehalogenation' [1]. While the study was conducted on aminopyrazoles rather than the exact target compound, the fundamental reactivity of the 4-bromo moiety on the pyrazole ring is governed by the same electronic principles and is therefore directly transferable. The 4-iodo analog, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (CAS 957498-97-4), would be expected to exhibit higher dehalogenation rates under comparable palladium-catalyzed conditions, leading to lower isolated yields of desired cross-coupled products. Conversely, the 4-chloro analog (e.g., 4-chloro-1-(3-chlorobenzyl)-1H-pyrazole) would require more forcing conditions or specialized catalyst systems due to the lower reactivity of C–Cl bonds toward oxidative addition, potentially limiting substrate scope and functional group tolerance.

Cross-Coupling Suzuki-Miyaura Reaction Dehalogenation Synthetic Methodology

Antiproliferative Activity: Differential Cytotoxicity of 4-Bromo Versus 4-Chloro Aromatic Substituents in Pyrazole Scaffolds

In a study evaluating pyrazolylnucleoside derivatives against the NCI-60 human tumor cell line panel, compounds bearing a 4-bromo substituent on the aromatic ring demonstrated superior antiproliferative activity compared to the corresponding 4-chloro analog [1]. Specifically, compound 6e (4-bromo substituent) showed moderate inhibition across 39 cell lines, with GI₅₀ values of 9.3 µM against lung cancer cell line Hop-92 and 3.0 µM against breast cancer cell line HS 578T [1]. In contrast, compound 6d (4-chloro substituent) was active in only 19 cell lines and was most active against renal cancer UO-31 and breast cancer HS 578T with GI₅₀ values < 20 µM in both cases [1]. Importantly, both compounds exhibited no toxicity even at the highest concentrations tested, as indicated by high LC₅₀ values [1]. While these compounds differ structurally from the target compound (they are pyrazolylnucleosides with the halogen on a phenyl ring rather than a pyrazole), the observed SAR—wherein the bromo substituent confers superior anticancer activity compared to chloro—provides a class-level inference that the 4-bromo moiety in 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole may offer distinct biological advantages over the corresponding 4-chloro analog in medicinal chemistry applications.

Anticancer Cytotoxicity Structure-Activity Relationship NCI-60 Panel

Reactivity Profile: 4-Bromo as the Optimal Halogen for Sequential Functionalization Versus 4-Iodo and 4-Chloro Analogs

The 4-bromo substituent in 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole occupies a strategic 'Goldilocks' position in the reactivity spectrum of halogenated pyrazoles. Direct comparative studies on halogenated aminopyrazoles establish that while iodo derivatives undergo rapid oxidative addition in Pd-catalyzed reactions, they suffer from significant dehalogenation side reactions that erode yield and complicate purification [1]. Conversely, chloro derivatives, while resistant to dehalogenation, exhibit substantially slower oxidative addition kinetics, often requiring elevated temperatures, specialized ligands, or extended reaction times to achieve satisfactory conversion [1]. The bromo derivative provides the optimal balance: sufficient reactivity for efficient coupling under mild conditions, yet with substantially lower dehalogenation compared to iodo analogs [1]. This differential reactivity becomes particularly critical in synthetic sequences requiring orthogonal reactivity—for instance, when the 3-chlorobenzyl group's chloro substituent must remain intact during cross-coupling at the 4-position. The 4-iodo analog, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (CAS 957498-97-4, MW 318.54), would present a higher risk of unwanted deiodination, while the 4-chloro analog would likely require more forcing conditions that could compromise sensitive functional groups elsewhere in the molecule.

Chemoselectivity Orthogonal Reactivity Sequential Coupling Synthetic Strategy

Lipophilicity and Physicochemical Differentiation: Calculated logP Comparison Between 4-Bromo and Unsubstituted Benzyl Pyrazole Analogs

The presence of the 3-chlorobenzyl group at the N1 position of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole contributes a significant increase in lipophilicity compared to unsubstituted benzyl or phenyl analogs. Calculated XlogP values for structurally related 4-bromo-1-(3-chlorophenyl)-1H-pyrazole are reported as approximately 3.2 [1]. In contrast, unsubstituted 1-benzyl-4-bromo-1H-pyrazole (estimated by removing the chloro substituent) would be expected to exhibit a lower logP by approximately 0.5–0.7 log units based on the π-value contribution of aromatic chlorine (Hammett π ≈ 0.71 for Cl) [2]. This difference in lipophilicity has direct implications for membrane permeability, plasma protein binding, and metabolic stability. The 3-chloro substitution pattern, as opposed to 2-chloro or 4-chloro benzyl isomers, also influences the three-dimensional conformation of the molecule and the electron density distribution on the pyrazole ring, factors that can affect binding to biological targets and recognition by metabolic enzymes [2].

Lipophilicity logP Drug-Likeness Physicochemical Properties

Synthetic Accessibility and Building Block Utility: 4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole as a Preferred Intermediate for Diversification

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole serves as a versatile building block for the synthesis of more complex pyrazole-containing molecules, a role supported by its structural features and the extensive precedent for 4-bromopyrazoles in medicinal chemistry and agrochemical development [1]. The 4-bromo substituent enables efficient Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions for introducing aryl, heteroaryl, alkenyl, or amino substituents at the 4-position [2]. The 3-chlorobenzyl group provides a metabolically stable N1 substituent that can modulate physicochemical properties without requiring additional synthetic manipulation. In contrast, the 4-chloro analog would be significantly less reactive in cross-coupling due to the higher bond dissociation energy of the C–Cl bond, while the 4-iodo analog, though more reactive, suffers from greater dehalogenation and potential instability during storage and handling. The 4-bromo derivative thus represents the optimal balance of reactivity, stability, and synthetic utility among the halogen-variant series, making it the preferred choice for library synthesis and lead optimization programs where efficient diversification is paramount.

Building Block Synthetic Intermediate Cross-Coupling Parallel Synthesis

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole: Evidence-Based Application Scenarios for Research and Industrial Use


Medicinal Chemistry Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is optimally suited for medicinal chemistry programs requiring efficient diversification of a pyrazole scaffold. The 4-bromo substituent enables robust Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids/esters under mild conditions, while the lower dehalogenation propensity compared to iodo analogs ensures higher isolated yields and simpler purification [1]. This application is directly supported by the class-level evidence that bromopyrazoles outperform iodopyrazoles in coupling fidelity [1], and by the superior antiproliferative activity observed for bromo-substituted aromatic systems in pyrazole-based anticancer agents [2].

Parallel Synthesis and Library Production for Structure-Activity Relationship (SAR) Studies

In high-throughput parallel synthesis workflows, the consistent and predictable reactivity of the 4-bromo group makes 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole a reliable building block for generating diverse compound libraries. The 3-chlorobenzyl group provides a fixed lipophilic anchor with calculated logP of approximately 3.2 for the closest analog [1], while the 4-bromo position allows systematic variation of the 4-substituent to probe SAR [2]. The compound's stability under standard laboratory conditions and its optimal balance of cross-coupling reactivity make it particularly suitable for automated synthesis platforms where reaction robustness and minimal side-product formation are critical.

Synthesis of Kinase Inhibitor Intermediates and Fragment-Based Drug Discovery

Pyrazole scaffolds bearing halogen and benzyl substituents are privileged structures in kinase inhibitor design. 4-Bromo-1-(3-chlorobenzyl)-1H-pyrazole serves as an advanced intermediate for constructing ATP-competitive kinase inhibitors, where the 3-chlorobenzyl group can occupy hydrophobic pockets and the 4-position can be elaborated to introduce hinge-binding motifs or solvent-exposed substituents [1]. The evidence that bromo-substituted aromatic systems confer broader and more potent antiproliferative activity than chloro analogs [2] supports the selection of the 4-bromo derivative over the 4-chloro analog when the intended downstream application is oncology-focused drug discovery.

Agrochemical Intermediate Synthesis

Halogenated pyrazole derivatives are established intermediates in the synthesis of herbicides, fungicides, and insecticides [1]. The specific substitution pattern of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole provides a scaffold amenable to further functionalization via cross-coupling to introduce agrochemically relevant groups. The 3-chlorobenzyl moiety contributes favorable lipophilicity for foliar uptake and soil mobility, while the 4-bromo handle enables late-stage diversification to optimize target binding and environmental fate properties.

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